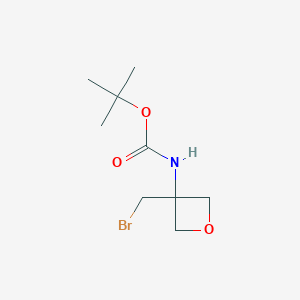

3-(Boc-amino)-3-(bromomethyl)oxetane

Description

Contextualization within Oxetane (B1205548) Chemistry Research

Oxetanes are saturated four-membered rings containing one oxygen atom. connectjournals.com For a long time, they were considered relatively exotic due to the inherent ring strain of approximately 106 kJ/mol, which was perceived to limit their stability. vulcanchem.com However, this perception has shifted dramatically. Researchers have recognized that this ring strain can be harnessed for unique chemical transformations and that the oxetane motif itself can impart beneficial properties to larger molecules. acs.org

In medicinal chemistry, the oxetane ring is often used as a bioisostere for commonly employed functional groups like gem-dimethyl or carbonyl groups. acs.org The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, lipophilicity, and conformational preferences of a drug candidate. connectjournals.com The strained nature of the ring also makes it a strong hydrogen bond acceptor, which can enhance binding interactions with biological targets. connectjournals.com

The focus of much research has been on 3,3-disubstituted oxetanes, as this substitution pattern can enhance the stability of the ring system. chemrxiv.orgrsc.org 3-(Boc-amino)-3-(bromomethyl)oxetane fits squarely within this area of interest, providing a stable yet reactive scaffold for further chemical modification.

Historical Development of Functionalized Oxetane Synthesis

The synthesis of the simple, unsubstituted oxetane ring was first reported in the early 20th century. However, the development of methods for the synthesis of functionalized oxetanes, particularly those with substitution at the 3-position, has been a more recent and active area of research. acs.org

Early methods for oxetane synthesis often involved intramolecular cyclization reactions, such as the Williamson ether synthesis, starting from a suitably functionalized 1,3-diol derivative. acs.org While effective, these methods sometimes required harsh conditions and had limitations in terms of the types of functional groups that could be tolerated.

A significant advancement in the field was the development of synthetic routes starting from more readily available precursors. For instance, the synthesis of 3,3-disubstituted oxetanes can be achieved through the cyclization of precursors like 2,2-bis(bromomethyl)propane-1,3-diol. connectjournals.com More contemporary methods have expanded the synthetic chemist's toolbox, providing access to a wider array of functionalized oxetanes with greater efficiency and control over stereochemistry. chemrxiv.orgrsc.org The development of reliable synthetic pathways to molecules like 3-(bromomethyl)oxetane-3-carboxylic acid has been crucial, as this compound serves as a direct precursor to this compound. google.com

Rationale for the Academic Investigation of this compound

The academic and industrial interest in this compound stems from its utility as a versatile and multifunctional building block. The rationale for its investigation can be broken down into the distinct advantages offered by its constituent parts: the oxetane ring, the Boc-protected amine, and the bromomethyl group.

The Oxetane Scaffold : As previously mentioned, the oxetane ring provides a desirable three-dimensional structural motif that can improve the pharmacokinetic profile of a molecule. Its inclusion can enhance solubility and metabolic stability while providing a rigid core. connectjournals.com

The Boc-Protected Amino Group : The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. Its presence allows for the stable storage and handling of the amino-functionalized oxetane. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the primary amine for further reactions such as amide bond formation, reductive amination, or arylation. This feature provides a convenient handle for introducing the oxetane moiety into peptides or other amine-containing structures.

The Bromomethyl Group : The bromomethyl group is a reactive electrophilic handle. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide variety of substituents through SN2 reactions. This functionality enables the covalent attachment of the oxetane scaffold to other molecules containing nucleophilic groups like alcohols, thiols, or amines.

The combination of these three features in a single molecule makes this compound a highly valuable intermediate. A key synthetic route to this compound starts from 3-(bromomethyl)oxetane-3-carboxylic acid, which undergoes a Curtius-type rearrangement in the presence of diphenylphosphoryl azide (B81097) (DPPA) and tert-butanol (B103910) to form the Boc-protected amine. google.com This process highlights the deliberate design of this molecule as a synthetic intermediate.

In essence, the investigation of this compound is driven by its potential to streamline the synthesis of complex molecules containing the 3-amino-3-substituted oxetane motif. Its dual functionality allows for sequential and controlled modifications, making it an ideal building block for creating libraries of novel compounds for drug discovery and other applications.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUDVXPZTLKDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802048-91-4 | |

| Record name | tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 Boc Amino 3 Bromomethyl Oxetane

Reactions Involving the Bromomethyl Group

The primary alkyl bromide in 3-(Boc-amino)-3-(bromomethyl)oxetane serves as a key handle for introducing molecular diversity through various chemical transformations.

Nucleophilic Substitution Reactions for Diversification

The bromomethyl group is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a wide range of nucleophiles. This SN2 reaction is a common strategy to introduce new functional groups and build more complex molecular architectures. The strained nature of the oxetane (B1205548) ring does not significantly hinder this reaction.

A notable example is the reaction with sodium azide (B81097) to produce the corresponding azidomethyl derivative. This transformation typically proceeds with high efficiency and is a valuable step in the synthesis of further functionalized compounds, such as amines via reduction of the azide.

| Nucleophile | Reagent | Product | Reference |

| Azide | Sodium Azide (NaN₃) | tert-butyl (3-(azidomethyl)oxetan-3-yl)carbamate | organic-chemistry.org |

| Phenoxide | Substituted Phenols | tert-butyl (3-((aryloxy)methyl)oxetan-3-yl)carbamate | nih.gov |

| Thiolate | Substituted Thiols | tert-butyl (3-((arylthio)methyl)oxetan-3-yl)carbamate | apolloscientific.co.uk |

This table is representative of typical nucleophilic substitution reactions and may not reflect experimentally verified results for this compound in all cases.

Generation of Organometallic Intermediates

The carbon-bromine bond can be converted into a carbon-metal bond, generating organometallic intermediates such as Grignard or organolithium reagents. These highly reactive species can then engage in a variety of carbon-carbon bond-forming reactions.

The formation of a Grignard reagent would typically involve the reaction of this compound with magnesium metal. mdpi.com However, the presence of the electrophilic carbonyl group in the Boc protecting group could potentially be incompatible with the highly nucleophilic and basic nature of the Grignard reagent, possibly leading to side reactions.

Alternatively, lithium-halogen exchange, often utilizing alkyllithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, could generate the corresponding organolithium species. researchgate.netrsc.orgnih.govlibretexts.orgnih.gov This method is often faster and occurs under milder conditions than Grignard formation, which might offer better compatibility with the other functional groups present in the molecule. The resulting organolithium reagent would be a powerful nucleophile for reactions with various electrophiles.

Radical Reactions and Coupling Strategies

The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This radical intermediate can then participate in various transformations, including radical cyclizations and coupling reactions. Radical initiation can be achieved using radical initiators like AIBN (azobisisobutyronitrile) in the presence of a radical mediator such as tributyltin hydride. researchgate.net

While specific examples involving this compound are not prevalent in the literature, the general principles of radical chemistry suggest its potential for such reactions. For instance, an intramolecular radical cyclization could be envisioned if an appropriate radical acceptor is present elsewhere in the molecule. Furthermore, this radical could potentially be trapped by other molecules in intermolecular addition reactions.

Reactions of the Boc-Amino Moiety

The tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for modulating its reactivity. It can be selectively removed to reveal the primary amine, which can then be further functionalized.

Selective Deprotection and Amine Derivatization

The Boc group is readily cleaved under acidic conditions to liberate the free amine. nih.govresearchgate.net Common reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. nih.govresearchgate.net These conditions are generally mild enough to leave the oxetane ring and the bromomethyl group intact.

The resulting primary amine, 3-(bromomethyl)oxetan-3-amine, is a versatile intermediate that can be derivatized in numerous ways. For example, it can undergo alkylation, arylation, or be used in reductive amination reactions to form secondary or tertiary amines. The hydrochloride salt of the deprotected amine is often isolated. nih.gov

| Deprotection Reagent | Conditions | Product | Reference |

| Trifluoroacetic Acid (TFA) | DCM, room temperature | 3-(bromomethyl)oxetan-3-aminium 2,2,2-trifluoroacetate | mdpi.comresearchgate.net |

| Hydrogen Chloride (HCl) | Dioxane or Ethyl Acetate | 3-(bromomethyl)oxetan-3-amine hydrochloride | nih.gov |

| Oxalyl Chloride | Methanol, room temperature | 3-(bromomethyl)oxetan-3-amine hydrochloride | nih.govresearchgate.net |

This table outlines common Boc deprotection methods; specific yields and reaction times may vary for this compound.

Formation of Amides and Other Nitrogen-Containing Linkers

Following deprotection, the newly formed primary amine can be acylated to form amides. This is a fundamental transformation in organic synthesis and medicinal chemistry, often employed to connect different molecular fragments. Standard amide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other coupling agents (e.g., HATU, HOBt), can be used to facilitate the reaction between the amine and a carboxylic acid. The resulting amino-oxetanes can serve as bioisosteres for amides. apolloscientific.co.uknih.govsigmaaldrich.comparchem.com

Furthermore, the Boc-protected amine itself can be a precursor to other nitrogen-containing linkers. For instance, Boc-protected amines can be converted into ureas. A one-pot synthesis of ureas from Boc-protected amines has been described, involving the in situ generation of an isocyanate which then reacts with another amine. This allows for the formation of both symmetrical and unsymmetrical ureas.

Oxetane Ring-Opening Reactions as Synthetic Pathways

The significant ring strain of the oxetane ring (approximately 25.5 kcal/mol) is a primary driving force for its reactivity. Reactions that lead to the cleavage of the C-O bonds of the ring are often energetically favorable. For 3,3-disubstituted oxetanes like the title compound, these ring-opening reactions can proceed through several distinct mechanisms, providing synthetic pathways to more complex acyclic or different heterocyclic structures.

Nucleophile-Induced Ring Scission

The reaction of oxetanes with external nucleophiles typically involves the nucleophile attacking one of the ring's α-carbons, leading to ring scission. However, the reactivity of 3,3-disubstituted oxetanes towards external nucleophiles is often diminished. The substituents at the C3 position sterically hinder the nucleophile's trajectory to the σ* antibonding orbitals of the C-O bonds, making direct attack on the ring carbons difficult.

In the specific case of this compound, there is a highly accessible and reactive electrophilic center outside the ring: the carbon atom of the bromomethyl group. Consequently, most external nucleophiles will preferentially react at this site via a standard SN2 substitution, displacing the bromide ion. This common reaction pathway does not result in the scission of the oxetane ring. Direct ring-opening by an external nucleophile is therefore not a favored or commonly observed reaction pathway for this molecule.

| Nucleophile | Reagent Example | Predicted Primary Product Type | Reaction Pathway |

|---|---|---|---|

| Azide | Sodium Azide (NaN3) | 3-(Azidomethyl)-3-(Boc-amino)oxetane | SN2 Substitution |

| Cyanide | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-3-(Boc-amino)oxetane | SN2 Substitution |

| Thiolate | Sodium Thiophenoxide (PhSNa) | 3-(Boc-amino)-3-((phenylthio)methyl)oxetane | SN2 Substitution |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(Boc-amino)-3-(hydroxymethyl)oxetane | SN2 Substitution |

Acid-Mediated Transformations

Under acidic conditions, the oxetane ring is activated towards ring-opening. The reaction is initiated by the protonation of the oxetane oxygen atom, forming a highly reactive oxetanium ion. This activation makes the ring's α-carbons significantly more electrophilic and susceptible to nucleophilic attack.

For this compound, acid-mediated transformations are complicated by the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. In the presence of a strong acid, the Boc group is readily cleaved, liberating the primary amine. This newly formed amine is positioned perfectly to act as an internal nucleophile. The intramolecular attack of the amine on one of the activated α-carbons of the oxetanium ion is typically much faster than an attack by an external, weaker nucleophile (such as water or the conjugate base of the acid). This intramolecular pathway does not lead to a simple diol product from ring scission but rather results in rearrangement and the formation of a new heterocyclic system, as detailed in the following section. Therefore, stable ring-opened products from simple acid-mediated scission are not the expected outcome. chemrxiv.orgmdpi.com

| Step | Description | Intermediate/Product Type |

|---|---|---|

| 1 | Protonation of the oxetane oxygen by an acid (e.g., TFA, HCl). | Oxetanium ion. |

| 2 | Acid-catalyzed cleavage of the Boc protecting group. | Primary ammonium (B1175870) salt. |

| 3 | Intramolecular nucleophilic attack by the liberated amine. | Rearranged heterocyclic product (e.g., azetidine (B1206935) derivative). |

Ring-Expansion and Rearrangement Reactions

The most synthetically valuable and mechanistically plausible transformation of this compound is a ring-expansion reaction to form a more stable azetidine ring system. This type of rearrangement is a known pathway for related γ-haloamine structures and is driven by the relief of ring strain and the formation of the thermodynamically stable azetidine ring. frontiersin.org

The reaction is typically initiated by the removal of the Boc protecting group, usually under acidic conditions (as mentioned above) or through other standard deprotection methods, to yield 3-amino-3-(bromomethyl)oxetane. Subsequent treatment with a base neutralizes the amine salt and promotes an intramolecular SN2 reaction. The primary amine attacks the adjacent electrophilic bromomethyl carbon, displacing the bromide ion. This cyclization is thought to proceed through a highly strained bicyclic aziridinium (B1262131) ion intermediate, which rapidly rearranges. The subsequent cleavage of the original oxetane C-O bond, often facilitated by a nucleophile like hydroxide, leads to the formation of a 3-hydroxy-3-substituted azetidine derivative. This transformation converts the oxetane core into an azetidine core, representing a formal ring expansion and rearrangement. nih.govnih.gov

| Starting Material Type | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| cis-3,4-Epoxy amines | La(OTf)3 (catalyst), (CH2Cl)2, reflux | Substituted Azetidines | High | frontiersin.org |

| N-protected 2-(halomethyl)aziridines | Acid followed by base treatment | Azetidine-3-carboxylates | Moderate-Good | General literature |

| 3-Aryloxetan-3-ols | Friedel-Crafts reaction followed by oxidative cleavage | Azetidine-3-aryl-3-carboxylic acids | Good | nih.gov |

This intramolecular rearrangement pathway represents the most significant aspect of the chemical reactivity of this compound, providing a direct synthetic route to highly functionalized and valuable azetidine building blocks.

Applications of 3 Boc Amino 3 Bromomethyl Oxetane As a Versatile Synthetic Building Block

Construction of Complex Polycyclic and Spirocyclic Scaffolds

The rigid, three-dimensional nature of spirocyclic and polycyclic scaffolds is highly sought after in modern drug design to improve target selectivity and pharmacokinetic properties. mdpi.com The bifunctional nature of 3-(Boc-amino)-3-(bromomethyl)oxetane makes it an ideal starting point for assembling such complex structures. The bromomethyl group serves as an electrophilic handle for intramolecular alkylation, while the Boc-protected amine, upon deprotection, provides a nucleophilic center.

One established strategy for creating spirocycles involves the intramolecular cyclization of precursors containing both a nucleophile and an electrophile. For instance, spirocyclic oxetanes fused to other heterocyclic systems, such as benzimidazoles, have been synthesized from precursor amines. rsc.org Following this logic, this compound can be envisioned as a key precursor for spiro-heterocycles. A plausible synthetic route involves the initial substitution of the bromide with a nucleophilic tether, which, after deprotection of the Boc group, undergoes intramolecular cyclization to form the spirocyclic system. For example, reaction with a molecule containing both a thiol and a hydroxyl group could lead to a tethered intermediate, which upon cyclization would yield a spiro-oxathiane derivative.

Furthermore, the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives highlights the utility of building blocks containing a pre-formed oxetane (B1205548) ring for constructing more elaborate spirocyclic systems. researchgate.net The dual functionality of this compound allows for sequential reactions to build polycyclic frameworks. The bromomethyl group can participate in nucleophilic substitution to form a larger ring, and the amino group can be acylated and subsequently cyclized to create a fused heterocyclic system. While direct examples starting from this specific bromo-amine are not extensively documented, the fundamental reactivity patterns of its functional groups strongly support its potential in these complex syntheses. nih.gov

Integration into Peptidomimetic and Amino Acid Hybrid Structures

Peptidomimetics, compounds that mimic the structure and function of natural peptides, are a cornerstone of modern therapeutic development, offering improved stability against enzymatic degradation. nih.gov The oxetane ring has been successfully incorporated into peptide backbones as a non-hydrolyzable amide bond isostere. researchgate.net this compound is a precursor to novel oxetanyl amino acids, which are key components for synthesizing these modified peptides. scispace.comrsc.org

A common strategy for creating oxetane-modified peptides involves the conjugate addition of amino esters to 3-(nitromethylene)oxetane, followed by reduction of the nitro group. rsc.org This approach generates a dipeptide mimic where the oxetane is part of the backbone. An alternative and highly flexible approach would utilize this compound. The synthetic pathway can proceed through the conversion of the bromomethyl group into a carboxylic acid moiety via oxidation. The resulting molecule, 3-(Boc-amino)oxetane-3-carboxylic acid, is a valuable quaternary α-amino acid analogue. This oxetane-containing amino acid can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. rsc.orgchemrxiv.org

This method allows for the precise placement of the rigid oxetane core within a peptide sequence, imparting conformational constraints that can enhance binding affinity and selectivity for biological targets. The stability of the 3,3-disubstituted oxetane ring to a variety of reaction conditions, including those used in peptide synthesis, makes this building block particularly suitable for creating these advanced peptidomimetic structures. researchgate.netconnectjournals.com

Synthesis of Multifunctionalized Organic Molecules

The orthogonal reactivity of the two functional groups in this compound allows for its use in the synthesis of a wide range of multifunctionalized molecules. The bromomethyl group is susceptible to nucleophilic substitution by a variety of nucleophiles (e.g., phenols, thiols, amines, azides), while the Boc-amino group can be deprotected under acidic conditions to reveal a primary amine, which can then undergo acylation, alkylation, or other standard amine chemistries. connectjournals.comrsc.org

Detailed studies on the reactivity of 3,3-disubstituted oxetanes have demonstrated the stability of the oxetane core to a broad spectrum of reaction conditions, including oxidation, reduction, and alkylation. connectjournals.comnih.gov For example, a related precursor, (3-(bromomethyl)oxetan-3-yl)methanol, can be selectively functionalized. The alcohol can be oxidized to a carboxylic acid, which can then be converted into a primary amine via a Curtius rearrangement. rsc.org This highlights the chemical space accessible from such building blocks.

Applying this knowledge to this compound, a synthetic chemist can devise numerous pathways for diversification. The bromide can be displaced to install one functional group, followed by deprotection and reaction of the amine to install a second, different functional group. This stepwise approach enables the creation of molecules with tailored properties for applications in medicinal chemistry and materials science.

| Starting Material | Reagent/Condition | Intermediate/Product | Application |

| This compound | 1. NaN₃ 2. H₂, Pd/C | tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate | Precursor for diamine derivatives |

| This compound | 1. Mg, CO₂ 2. Esterification | 3-(Boc-amino)-3-(methoxycarbonylmethyl)oxetane | Precursor for oxetane β-amino acids |

| This compound | Ar-OH, K₂CO₃ | tert-Butyl (3-((aryloxy)methyl)oxetan-3-yl)carbamate | Synthesis of aryl ether derivatives |

| This compound | 1. TFA 2. R-COCl | N-(3-(Bromomethyl)oxetan-3-yl)amide | Synthesis of functionalized amides |

Contribution to Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex molecules to probe biological space and accelerate drug discovery. Building blocks that are sp³-rich, conformationally restricted, and possess multiple points for diversification are highly valued in DOS. This compound fits these criteria perfectly.

The rigid, non-planar oxetane core provides a desirable three-dimensional scaffold, a feature correlated with higher success rates in clinical trials. The two functional groups offer orthogonal chemical reactivity, allowing for divergent synthesis pathways from a common intermediate. Starting with this compound, a chemical library can be rapidly assembled using automated parallel synthesis techniques.

Advanced Spectroscopic and Analytical Characterization for Elucidation of Molecular Structure

Mass Spectrometry Techniques (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of 3-(Boc-amino)-3-(bromomethyl)oxetane. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula. The expected exact mass can be calculated based on the isotopic masses of the constituent atoms.

Expected HRMS Data:

Molecular Formula: C₉H₁₆BrNO₃

Calculated Monoisotopic Mass: 279.0314 u

Expected Ionization Patterns: In electrospray ionization (ESI), the compound would likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The presence of bromine would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

| Adduct | Calculated m/z for ⁷⁹Br | Calculated m/z for ⁸¹Br |

|---|---|---|

| [M+H]⁺ | 280.0386 | 282.0365 |

| [M+Na]⁺ | 302.0205 | 304.0184 |

X-ray Diffraction for Structural Confirmation and Stereochemistry

To date, there are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database. However, should a suitable single crystal be obtained, this technique would provide the most definitive structural information.

An X-ray crystallographic analysis would confirm:

Connectivity: The precise bonding arrangement of all atoms in the molecule.

Conformation: The puckering of the oxetane (B1205548) ring and the spatial orientation of the substituents.

Intermolecular Interactions: The presence of any hydrogen bonding or other non-covalent interactions in the crystal lattice.

For related oxetane-containing compounds, X-ray diffraction has been instrumental in elucidating their three-dimensional structures and understanding how the strained four-membered ring influences molecular geometry.

Theoretical and Computational Studies of 3 Boc Amino 3 Bromomethyl Oxetane and Its Reactivity

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the potential reaction mechanisms for 3-(Boc-amino)-3-(bromomethyl)oxetane. These studies can map out potential energy surfaces for various transformations, identify transition states, and calculate reaction barriers, thereby predicting the most likely chemical pathways.

A significant area of investigation is the nucleophilic substitution at the bromomethyl group. Due to the steric hindrance imposed by the adjacent Boc-amino group and the oxetane (B1205548) ring, a direct SN2 reaction is expected to have a high activation barrier. Computational studies on analogous 3,3-disubstituted oxetanes suggest that reactions at the 3-position can proceed through an SN1-type mechanism. chimia.ch This pathway would involve the departure of the bromide ion to form a planar, tertiary carbocation intermediate centered on the methylene (B1212753) carbon. The stability of this carbocation is a critical factor. While tertiary carbocations are generally stable, the proximity to the electron-withdrawing Boc-protected amine and the strained oxetane ring introduces complex electronic effects that can be precisely quantified through computation.

Kinetic and computational experiments on similar systems support the formation of a planar oxetane carbocation via an SN1 mechanism. chimia.ch DFT calculations can model the heterolytic cleavage of the C-Br bond, optimizing the geometry of the resulting carbocation and calculating its energy. The calculated energy barrier for this step provides a theoretical prediction of the reaction rate.

Table 1: Illustrative Calculated Activation Energies for Nucleophilic Substitution This table presents hypothetical data based on typical computational findings for similar reactions to illustrate the concepts discussed.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| SN2 Substitution | B3LYP/6-311+G(d,p) | 35.8 | High barrier suggests this pathway is kinetically disfavored due to steric hindrance. |

| SN1 (Carbocation Formation) | B3LYP/6-311+G(d,p) | 24.5 | Lower barrier suggests a carbocation-mediated pathway is more plausible. |

Another computationally explored reaction is the potential for ring-opening of the oxetane moiety, which is susceptible to cleavage under acidic conditions. chemrxiv.orgnih.gov Theoretical calculations can model the protonation of the oxetane oxygen, followed by nucleophilic attack, to predict the regioselectivity and stereochemistry of the ring-opening products. DFT studies on the polymerization of oxetane cations show that such reactions are energetically feasible, with low activation barriers in the initial steps. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The oxetane ring is not perfectly planar but adopts a puckered conformation to alleviate some of its inherent ring strain. acs.orgbeilstein-journals.org The introduction of two bulky substituents at the C3 position, a Boc-amino group and a bromomethyl group, significantly influences the ring's puckering angle and the rotational preferences (rotamers) of the side chains.

Conformational analysis using computational methods can identify the most stable low-energy conformations of this compound. By systematically rotating the key dihedral angles (e.g., C2-C3-N-CBoc and C4-C3-CCH2Br-Br) and calculating the potential energy at each point, a detailed conformational landscape can be generated. These calculations often reveal several local energy minima corresponding to different spatial arrangements of the substituents.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. researchgate.net An MD simulation of this compound solvated in a relevant solvent would reveal the flexibility of the oxetane ring and the conformational transitions between different rotamers of the side chains. Such simulations can highlight the most populated conformational states and the timescales of their interconversion. This information is crucial, as the reactivity of the molecule can be highly dependent on its accessible conformations. For instance, the accessibility of the C-Br bond to an incoming nucleophile might only be possible in specific, less populated conformations. Computational studies have noted that the oxetane ring can act as a "conformational lock," rigidifying the structure, which can be assessed through MD simulations. acs.org

Table 2: Representative Conformational Analysis Data This table presents hypothetical data illustrating typical results from a computational conformational search.

| Conformer | Relative Energy (kcal/mol) | Oxetane Puckering Angle (°) | Key Dihedral Angle (N-C3-C-Br) (°) | Population at 298 K (%) |

|---|---|---|---|---|

| A (Global Minimum) | 0.00 | 15.2 | -65.8 | 68.5 |

| B | 1.25 | 14.8 | 175.1 | 14.1 |

| C | 1.89 | 15.5 | 60.3 | 7.4 |

Computational Design of Novel Transformations

Computational chemistry serves not only to explain existing reactivity but also to design new chemical transformations. For this compound, computational screening can be employed to discover novel reactions.

One approach involves exploring the reactivity of the computationally predicted oxetane carbocation intermediate. By modeling the interaction of this reactive intermediate with a diverse library of potential nucleophiles in silico, it is possible to predict the feasibility and selectivity of new bond-forming reactions. The binding energies and activation barriers for the reaction of the carbocation with various nucleophiles (e.g., organometallics, enolates, heterocycles) can be calculated to identify promising candidates for experimental validation. This strategy has been discussed in the context of developing methodologies to access new 3,3-disubstituted oxetanes. chimia.ch

Furthermore, computational methods can be used to design transformations based on other reactive intermediates. For example, the generation of a radical at the methylene carbon via photoredox catalysis could be explored. DFT calculations can predict the redox potentials required for the single-electron reduction of the C-Br bond and the subsequent reactivity of the resulting radical. The calculated energetics for radical addition to various acceptors could guide the development of novel carbon-carbon bond-forming reactions, a strategy that has been investigated for other oxetane derivatives.

Finally, computational tools can be used to design catalysts that could enable otherwise difficult transformations. For instance, a transition-metal catalyst could be designed to facilitate a challenging cross-coupling reaction at the sterically hindered C-Br bond. Quantum chemical calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to assess the viability of a proposed catalyst and suggest modifications to improve its efficiency.

Future Prospects in the Research of 3 Boc Amino 3 Bromomethyl Oxetane

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes to highly functionalized oxetanes often involve multi-step sequences with harsh reagents and generate significant waste. The development of greener synthetic strategies for 3-(Boc-amino)-3-(bromomethyl)oxetane is therefore a critical area of future investigation. Key approaches are anticipated to focus on photocatalysis and organocatalysis, aiming to improve the atom economy, reduce energy consumption, and utilize more environmentally benign reagents.

Photocatalytic Methods:

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. nih.govacs.org Future research could explore the application of photoredox catalysis to construct the aza-quaternary center of this compound. One potential strategy involves the radical-polar crossover annulation, which could allow for the direct and diastereoselective construction of the oxetane (B1205548) ring with the desired substituents. nih.gov Another avenue is the photocatalytic synthesis of β-amino acid derivatives from alkenes, which could be adapted to form the 3-aminooxetane core. rsc.org The development of photocatalytic methods for C-H activation at the 3-position of simpler oxetane precursors could also provide a more direct route to functionalization. researchgate.net

Organocatalytic Strategies:

Organocatalysis offers an attractive alternative to metal-based catalysis, often utilizing small organic molecules to catalyze reactions with high efficiency and stereoselectivity under mild conditions. nih.gov The enantioselective desymmetrization of prochiral 3,3-disubstituted oxetanes using organocatalysts could be a promising approach to introduce the chiral aza-quaternary center. Furthermore, the development of organocatalytic methods for the synthesis of spirocyclic oxetanes could be adapted to create the 3,3-disubstituted core of the target molecule. magtech.com.cn

A comparative overview of potential green synthesis strategies is presented in Table 1.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Potential Advantages | Key Challenges |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, potential for novel bond formations. nih.gov | Substrate scope limitations, potential for side reactions, scalability of photochemical reactors. |

| Organocatalysis | Metal-free, often highly enantioselective, mild reaction conditions. nih.gov | Catalyst loading, reaction times, purification of products from the catalyst. |

| Biocatalysis | High selectivity, environmentally benign conditions, use of renewable resources. researchgate.net | Enzyme stability and availability, substrate specificity, reaction engineering for industrial scale. |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, potential for process intensification. nih.govsemanticscholar.org | Initial setup costs, potential for clogging with solid-forming reactions, requirement for specialized equipment. |

Exploration of Unconventional Reactivity Modes

The unique juxtaposition of a nucleophilic Boc-amino group and an electrophilic bromomethyl group at the sterically hindered 3-position of the oxetane ring suggests the potential for unconventional reactivity. Future research in this area will likely focus on intramolecular transformations and the exploitation of the inherent ring strain of the oxetane moiety.

Intramolecular Cyclization and Rearrangement:

The presence of both a nucleophile (the deprotected amine) and a leaving group (bromide) on the same quaternary carbon could facilitate novel intramolecular cyclization reactions. This could lead to the formation of unique spirocyclic or bridged aza-heterocycles, which are of significant interest in drug discovery. mdpi.comrsc.org For instance, treatment with a base could induce an intramolecular SN2 reaction, potentially forming a highly strained azaspiro[2.3]hexane system. The study of such intramolecular cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives could provide valuable insights into the feasibility of these transformations. rsc.org

Amphoteric Reactivity:

Recent studies have highlighted the 1,3-amphoteric nature of 3-aminooxetanes, where the amino group acts as a nucleophilic site and the oxetane ring itself is susceptible to nucleophilic attack. nih.gov This dual reactivity allows for novel intermolecular [3+2] annulation reactions to form various five-membered heterocycles. Future work could explore if this compound, after deprotection of the amine, can participate in similar annulation reactions, with the bromomethyl group potentially influencing the regioselectivity or participating in subsequent transformations.

Radical-Polar Crossover Reactions:

The generation of a radical at the bromomethyl position through single-electron transfer could initiate a cascade of reactions. A radical-polar crossover mechanism, where a radical addition is followed by an ionic cyclization, could provide access to complex polycyclic systems. nih.govchemrxiv.org The strain of the oxetane ring could play a crucial role in directing the outcome of these radical reactions. researchgate.net

Table 2: Potential Unconventional Reactivity of 3-(Amino)-3-(bromomethyl)oxetane

| Reactivity Mode | Potential Products | Driving Force / Key Feature |

|---|---|---|

| Intramolecular Cyclization | Spirocyclic aza-heterocycles (e.g., azaspiro[2.3]hexanes) | Proximity of nucleophile and leaving group. |

| [3+2] Annulation | Functionalized five-membered heterocycles (e.g., oxazolidinones, pyrrolidines) | 1,3-amphoteric nature of the 3-aminooxetane core. nih.gov |

| Ring-Opening/Expansion | Substituted azetidines, piperidines, or larger heterocycles | Release of ring strain, participation of the amino and bromomethyl groups. magtech.com.cn |

| Radical-Polar Crossover | Complex polycyclic systems | Generation of a radical intermediate followed by ionic cyclization. nih.govchemrxiv.org |

Role in Automated Chemical Synthesis and Flow Chemistry

The demand for rapid synthesis and screening of compound libraries in drug discovery has driven the development of automated synthesis platforms and continuous flow technologies. This compound, as a versatile building block, is well-suited for integration into these modern synthetic workflows.

Automated Synthesis Platforms:

Automated synthesis platforms enable the high-throughput synthesis of compound libraries with minimal manual intervention. nih.gov The development of robust protocols for the synthesis and derivatization of this compound on these platforms would significantly accelerate the exploration of its chemical space. For example, the Boc protecting group is amenable to automated deprotection, allowing for subsequent diversification of the amino group through automated amide coupling or reductive amination protocols.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature. nih.govsemanticscholar.org The synthesis of this compound and its subsequent transformations could be significantly improved by transitioning to a flow-based process. For instance, the generation and reaction of potentially unstable intermediates could be safely handled in a continuous flow reactor. nih.gov Furthermore, the integration of in-line purification and analysis would allow for a streamlined and efficient production of derivatives of this important building block. The synthesis of N-Boc-β-amino ketones using a continuous-flow reactor demonstrates the feasibility of handling Boc-protected amines in flow. researchgate.net

The integration of this compound into these advanced synthetic methodologies will undoubtedly accelerate its application in medicinal chemistry and the discovery of new bioactive compounds. unimi.it

Q & A

What are the most reliable synthetic routes for introducing Boc-protected amino groups onto oxetane scaffolds?

Basic Research Question

The synthesis of 3-(Boc-amino)-3-(bromomethyl)oxetane typically involves orthogonal protection strategies. A common method is the aza-Michael addition of Boc-protected amines to unsaturated oxetane intermediates, such as methyl (oxetan-3-ylidene)acetate . This reaction proceeds under mild conditions (e.g., THF, room temperature) with yields up to 58–90%. The Boc group is retained during subsequent bromomethylation via Appel reaction conditions (CBr₄/PPh₃) to avoid deprotection. Key validation includes ¹H-NMR detection of diastereotopic oxetane protons (δ 4.57–4.71 ppm) and IR confirmation of Boc C=O stretching (1719 cm⁻¹) .

How does the bromomethyl substituent influence the reactivity of oxetanes in nucleophilic substitution reactions?

Advanced Research Question

The bromomethyl group at the 3-position enhances electrophilicity, enabling SN2 reactions with nucleophiles (e.g., azides, amines). However, steric hindrance from the oxetane’s rigid chair-like conformation can limit accessibility. For example, in the synthesis of energetic azido polymers, cationic polymerization of 3-(bromomethyl)oxetane derivatives requires BF₃-THF as a catalyst to stabilize transition states and minimize chain-transfer side reactions . Kinetic studies reveal that bromine’s leaving-group ability is modulated by oxetane ring strain, with activation energies ~5–10 kJ/mol higher than analogous acyclic bromides .

What are the key spectral markers for distinguishing 3-substituted oxetanes from other cyclic ethers?

Basic Research Question

In ¹H-NMR, diastereotopic methylene protons (CH₂-2,4) of the oxetane ring split into two doublets (δ 4.5–4.8 ppm, 2J ≈ 7.2 Hz) due to restricted rotation . The Boc group’s tert-butyl protons appear as a singlet at δ 1.44 ppm. In IR, the oxetane’s C-O-C asymmetric stretch (1060–1120 cm⁻¹) overlaps with Boc C=O (1719 cm⁻¹), requiring deconvolution for quantitative analysis . Mass spectrometry (EI-MS) typically shows fragmentation at the bromomethyl group (M⁺–Br peak) .

How does the 3-substituted oxetane motif improve metabolic stability in drug candidates compared to gem-dimethyl groups?

Advanced Research Question

Replacing gem-dimethyl groups with 3-substituted oxetanes reduces lipophilicity (clogP by 0.5–1.5 units), lowering CYP450-mediated oxidation rates. For γ-secretase inhibitors, 3-substituted oxetanes (e.g., compound 1 ) exhibit >10-fold slower microsomal clearance than 2-substituted isomers due to unfavorable interactions with CYP3A4’s heme pocket . Conformational analysis (DFT) shows that oxetanes enforce synclinal dihedral angles (~60°), reducing metabolic "hotspots" in aliphatic chains .

What are the challenges in copolymerizing 3-(bromomethyl)oxetane derivatives for polymer applications?

Advanced Research Question

Copolymerization with monomers like 3,3-bis(bromomethyl)oxetane often suffers from chain-transfer reactions , leading to oligomer formation. Radiation-induced solid-state copolymerization (e.g., with 3-ethyl-3-chloromethyloxetane) improves control, yielding polymers with Mn ~10–20 kDa. However, bromine’s higher electronegativity vs. chlorine disrupts reactivity ratios (r₁ = 0.8–1.2), requiring precise monomer feed ratios to avoid compositional drift .

How does the oxetane ring modify peptide backbone conformation in peptidomimetics?

Advanced Research Question

Replacing amide bonds with oxetanes introduces a 120° C-O-C angle , forcing peptide chains into extended conformations. X-ray crystallography of tripeptide mimics shows oxetanes reduce α-helix propensity by 30% while enhancing β-sheet stability (ΔΔG = −2.1 kcal/mol) . Molecular dynamics simulations (AMBER) reveal oxetane’s restricted rotation increases rigidity, improving proteolytic resistance by 5–20× compared to flexible linkers .

What regulatory considerations apply to handling 3-(bromomethyl)oxetane derivatives in the U.S.?

Basic Research Question

Under TSCA Section 5(a)(2), 3-(bromomethyl)-3-methyloxetane (CAS 78385-26-9) requires export notification (40 CFR 721.10476) due to its brominated alkyl ether classification . Workplace handling mandates air monitoring (OSHA PEL: 1.0% v/v) and impervious gloves (e.g., Viton®) to prevent dermal exposure, as brominated compounds exhibit acute dermal toxicity (LD50 < 200 mg/kg) .

Why do solubility enhancements from oxetane incorporation vary widely (4–4000×) across structural contexts?

Advanced Research Question

Solubility gains depend on local polarity and hydrogen-bonding capacity. For example, replacing a gem-dimethyl group with oxetane in a hydrophobic core increases aqueous solubility by >4000× due to the oxetane’s dipole moment (1.5 D). However, in polar environments (e.g., near carboxylic acids), the effect diminishes to 4–10× due to competitive H-bonding . MD simulations show water molecules form 1.8–2.2 H-bonds with oxetane oxygen, vs. 0.5–0.8 for gem-dimethyl .

How to resolve contradictory data on oxetane ring-opening under basic vs. acidic conditions?

Advanced Research Question

Oxetane stability is pH-dependent. Under basic conditions (pH > 10), nucleophilic attack at the less-hindered 2-position dominates, yielding diols. In acidic media (pH < 4), protonation of the ether oxygen facilitates ring-opening via carbocation intermediates. For 3-(Boc-amino) derivatives, the Boc group’s electron-withdrawing effect stabilizes the ring against acid (t₁/₂ > 24 h at pH 3), but base-mediated deprotection (e.g., TFA) accelerates degradation .

What strategies mitigate racemization during functionalization of chiral 3-substituted oxetanes?

Advanced Research Question

Using bulky Lewis acids (e.g., BF₃·OEt₂) in bromomethylation suppresses epimerization by stabilizing trigonal bipyramidal transition states. For Boc-protected derivatives, low-temperature (−20°C) SN2 reactions with NaN₃ retain enantiomeric excess (ee > 98%) . Chiral HPLC (Chiralpak IA column) with 0.1% TFA in hexane/isopropanol (95:5) resolves diastereomers, with retention time differences >2 min for R/S enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.